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Compound of Interest

Compound Name: Egfr-IN-107

Cat. No.: B12378847

An In-Depth Review of a Potent and Selective EGFR Inhibitor

Egfr-IN-107 is a potent, ATP-competitive inhibitor of the epidermal growth factor receptor
(EGFR) tyrosine kinase. This small molecule, identified by the CAS number 879127-07-8, has
demonstrated significant activity against wild-type EGFR as well as clinically relevant mutant
forms of the receptor. This technical guide provides a comprehensive overview of Egfr-IN-107,
including its chemical properties, mechanism of action, biological activity, and the signaling
pathways it modulates. This document is intended for researchers, scientists, and drug
development professionals working in the field of oncology and kinase inhibitor research.

Chemical and Physical Properties

Egfr-IN-107, with the chemical name Cyclopropanecarboxylic acid (3-((6-((3-
(trifluoromethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)amide, is a 4,6-dianilinopyrimidine
derivative. Its fundamental properties are summarized in the table below.
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Property Value

CAS Number 879127-07-8
Molecular Formula C21H18F3Ns0
Molecular Weight 413.40 g/mol
Appearance Solid

Purity Typically =95%
Solubility Soluble in DMSO

Mechanism of Action

Egfr-IN-107 functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase
domain. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of
tyrosine residues on EGFR and downstream signaling substrates. This blockade of

autophosphorylation is a critical step in halting the activation of EGFR-mediated signaling

cascades that are often dysregulated in cancer.

Biological Activity

The inhibitory activity of Egfr-IN-107 has been characterized against both wild-type and mutant
forms of EGFR. The compound exhibits high potency and selectivity.

Target ICs0 (NM)
EGFR (wild-type) 21

EGFR (L858R) 63

EGFR (L861Q) 4
erbB4/Her4 7640

ICso0 values represent the concentration of the inhibitor required to reduce the activity of the

enzyme by 50%.
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Egfr-IN-107 has also been shown to be highly selective for EGFR over a broad panel of other
kinases, indicating a favorable specificity profile. In cellular assays, it effectively blocks EGF-
induced EGFR autophosphorylation. Furthermore, studies have indicated that Egfr-IN-107 can
induce apoptosis by modulating the expression of key regulatory proteins, such as upregulating
the pro-apoptotic protein Bim and downregulating the anti-apoptotic protein survivin.

Signaling Pathways

EGFR is a critical node in multiple signaling pathways that regulate cell proliferation, survival,
and differentiation. By inhibiting EGFR, Egfr-IN-107 effectively downregulates these pathways.
The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-
AKT-mTOR pathway.
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EGFR Signaling Pathway and Inhibition by Egfr-IN-107
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Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of kinase inhibitors.
Below are generalized procedures for key assays used to characterize compounds like Egfr-
IN-107.

EGFR Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of Egfr-IN-107 on the enzymatic activity of
purified EGFR. A common method is the ADP-Glo™ Kinase Assay.

Materials:

e Recombinant human EGFR (wild-type or mutant)

e Poly(Glu, Tyr) 4:1 peptide substrate

e ATP

» Kinase Assay Buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
o Egfr-IN-107 (serially diluted in DMSO)

o ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection
Reagent)

o 384-well white plates
Procedure:

e Prepare a reaction mixture containing the EGFR enzyme and the peptide substrate in Kinase
Assay Buffer.

o Add Egfr-IN-107 at various concentrations to the wells of the 384-well plate. A DMSO control
is also included.

« Initiate the kinase reaction by adding ATP to each well.

¢ Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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» Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-
Glo™ Reagent.

e Add the Kinase Detection Reagent to convert ADP to ATP and then measure the
luminescence, which is proportional to the kinase activity.

o Calculate the ICso value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Prepare Reaction Mix Add Egfr-IN-107 Incubate (T Add Kinase Detection Reagent
(EGFR, Substrate) (Serial Dilutions) FELIAP (e.g., 60 min) (Rt ATl (et & Measure Luminescence el licn
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Biochemical EGFR Kinase Assay Workflow

Cell-Based EGFR Autophosphorylation Assay

This assay determines the ability of Egfr-IN-107 to inhibit EGFR autophosphorylation in a
cellular context.

Materials:

e Human cancer cell line overexpressing EGFR (e.g., A549)

 Cell culture medium and serum

o Epidermal Growth Factor (EGF)

o Egfr-IN-107 (serially diluted in DMSO)

e Lysis buffer

e Antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

e Secondary antibodies conjugated to a detectable marker (e.g., HRP)

o Western blot or ELISA reagents
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Procedure:

e Seed cells in a multi-well plate and allow them to adhere overnight.

o Starve the cells in a serum-free medium for several hours to reduce basal EGFR
phosphorylation.

e Pre-incubate the cells with various concentrations of Egfr-IN-107 or DMSO (vehicle control)
for a specified time (e.g., 1-2 hours).

» Stimulate the cells with EGF for a short period (e.g., 10-15 minutes) to induce EGFR
autophosphorylation.

e Lyse the cells and collect the protein lysates.

o Determine the levels of phosphorylated EGFR and total EGFR using Western blotting or
ELISA.

o Quantify the band intensities or ELISA signals to determine the concentration-dependent
inhibition of EGFR autophosphorylation by Egfr-IN-107.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b12378847?utm_src=pdf-body
https://www.benchchem.com/product/b12378847?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Seed Cells

(Serum Starvatior)

Pre-incubate with
Egfr-IN-107

!

Stimulate with EGF)

Cell Lysis

Detect p-EGFR & Total EGFR
(Western Blot / ELISA)

Analyze Inhibition

Click to download full resolution via product page

Cell-Based EGFR Autophosphorylation Assay Workflow

Synthesis, Pharmacokinetics, and In Vivo Efficacy

Detailed information regarding the specific synthesis protocol, pharmacokinetic properties, and
in vivo efficacy of Egfr-IN-107 is limited in the publicly available literature. The original
discovery of this class of compounds was reported in the Journal of the American Chemical
Society in 2006 by Zhang et al., which may contain further details. For researchers interested in
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these aspects, consulting this primary literature is recommended. In general, 4,6-
dianilinopyrimidine derivatives are a well-established class of kinase inhibitors, and their
synthesis often involves multi-step organic chemistry procedures. Pharmacokinetic and in vivo
studies would be necessary to fully characterize the drug-like properties of Egfr-IN-107 for any
potential therapeutic development.

Conclusion

Egfr-IN-107 is a valuable research tool for studying the role of EGFR in normal physiology and
in disease, particularly in cancer. Its high potency and selectivity make it a suitable probe for
investigating EGFR-dependent signaling pathways and for evaluating the effects of EGFR
inhibition in various cellular and potentially in vivo models. Further research into its synthesis,
pharmacokinetics, and in vivo activity will be essential to fully understand its potential as a
therapeutic agent.

« To cite this document: BenchChem. [Egfr-IN-107 (CAS 879127-07-8): A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12378847#egfr-in-107-cas-number-879127-07-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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